Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate
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Overview
Description
Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes amino, cyano, and dimethylamino groups, contributes to its reactivity and potential utility in various chemical reactions.
Preparation Methods
The synthesis of Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Cyclization to form the pyrano[2,3-c]pyrazole core: This step often involves the reaction of the pyrazole intermediate with an aldehyde and a malononitrile under basic conditions.
Functional group modifications: Introduction of the amino, cyano, and dimethylamino groups can be carried out through various substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: It can be used as a probe to study various biological processes and interactions, given its ability to interact with different biomolecules.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl {6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-3-yl}acetate can be compared with other similar compounds, such as:
Methyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: This compound shares a similar core structure but lacks the dimethylamino group, which may affect its reactivity and biological activity.
Methyl 6-amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate: The presence of trimethoxyphenyl groups introduces additional steric and electronic effects, potentially altering its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N5O3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[6-amino-5-cyano-4-[4-(dimethylamino)phenyl]-1-phenyl-4H-pyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C24H23N5O3/c1-28(2)16-11-9-15(10-12-16)21-18(14-25)23(26)32-24-22(21)19(13-20(30)31-3)27-29(24)17-7-5-4-6-8-17/h4-12,21H,13,26H2,1-3H3 |
InChI Key |
LGPMONYDCOCCJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)CC(=O)OC)N)C#N |
Origin of Product |
United States |
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